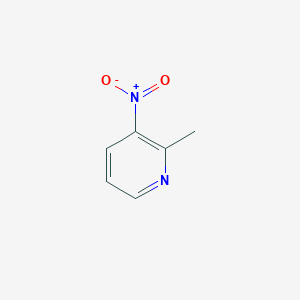

2-Methyl-3-nitropyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 311455. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-6(8(9)10)3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFGTKQIRWHYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10317136 | |

| Record name | 2-Methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18699-87-1 | |

| Record name | 18699-87-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Methyl-3-nitropyridine from 2-chloro-3-nitropyridine

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-nitropyridine from 2-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the established synthetic route for preparing this compound, a valuable building block in medicinal chemistry, starting from 2-chloro-3-nitropyridine. The primary and most reliably documented method proceeds through a two-step sequence involving a malonic ester intermediate. This process leverages the high reactivity of 2-chloro-3-nitropyridine towards nucleophilic aromatic substitution.[1]

Synthesis Pathway Overview

The synthesis is a two-step process:

-

Nucleophilic Aromatic Substitution: 2-chloro-3-nitropyridine is reacted with a carbanion generated from diethyl malonate. This displaces the chloride to form diethyl (3-nitropyridin-2-yl)malonate.

-

Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic hydrolysis to yield a dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford the final product, this compound.[1][2]

Below is a visualization of the experimental workflow.

Figure 1: General workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data for two common protocols for the synthesis of this compound.

| Parameter | Protocol A | Protocol B |

| Starting Material | 2-chloro-3-nitropyridine (15.6 g, 0.1 mol) | 2-chloro-3-nitropyridine |

| Reagent (Step 1) | Diethyl malonate (80 ml, 0.5 mol) | Diethyl malonate |

| Base (Step 1) | Sodium (2.53 g, 0.11 mol) | Potassium Carbonate (K₂CO₃) |

| Solvent (Step 1) | Toluene | Anhydrous THF |

| Temperature (Step 1) | 90°C -> 120°C -> RT -> 110°C | Not specified (reaction proceeds smoothly) |

| Reaction Time (Step 1) | ~18 hours | Not specified |

| Reagent (Step 2) | 6N Hydrochloric Acid (100 ml) | Aqueous Sulfuric Acid |

| Temperature (Step 2) | Reflux | Not specified |

| Reaction Time (Step 2) | 3.5 hours | Not specified |

| Overall Yield | 92% (molar yield) | Moderate to good yields |

Experimental Protocols

Two detailed experimental protocols are provided below, based on established literature.

Protocol A: Synthesis using Sodium and Diethyl Malonate in Toluene

This protocol is adapted from a patented procedure and uses sodium metal to generate the malonic ester anion.[2]

Step 1: Condensation

-

In a suitable reaction vessel equipped for heating and stirring, prepare a mixture of diethyl malonate (80 ml, 0.5 mol) and sodium metal (2.53 g, 0.11 mol).

-

Heat the mixture in an oil bath to 90°C and stir for 1 hour.

-

Increase the temperature to 120°C and continue stirring for an additional 45 minutes.

-

Cool the mixture to room temperature.

-

Add a solution of 2-chloro-3-nitropyridine (15.6 g, 0.1 mol) in toluene dropwise.

-

After the addition is complete, heat the reaction solution to 110°C for 1.5 hours.

-

Cool the mixture to room temperature and stir for 15 hours.

Step 2: Hydrolysis and Decarboxylation

-

Remove the toluene under reduced pressure.

-

Add 100 ml of 6N hydrochloric acid to the residue.

-

Heat the mixture to reflux for 3.5 hours.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution by adjusting the pH to alkaline with a saturated sodium carbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to obtain this compound.

Protocol B: Optimized Synthesis using Potassium Carbonate in Tetrahydrofuran (THF)

This modified procedure avoids the use of more hazardous bases like sodium metal or sodium hydride by employing potassium carbonate.[1][3]

Step 1: Condensation

-

In a reaction vessel, generate the malonic ester anion in situ by reacting diethyl malonate with potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF).

-

To this mixture, add 2-chloro-3-nitropyridine. The reaction should proceed smoothly.

-

The resulting substituted malonic ester can be used in the next step without purification.

Step 2: Hydrolysis and Decarboxylation

-

Subject the crude substituted malonic ester from Step 1 directly to hydrolysis and decarboxylation using aqueous sulfuric acid.

-

Isolate the this compound product, which is expected to be of high purity.[1]

Mandatory Visualization

The following diagram illustrates the chemical pathway for the .

Figure 2: Reaction scheme for the synthesis of this compound.

Conclusion

The is reliably achieved through a two-step process involving an initial nucleophilic aromatic substitution with diethyl malonate, followed by acidic hydrolysis and decarboxylation. While variations in the choice of base for the initial condensation exist, with potassium carbonate offering a milder alternative to sodium metal, the overall pathway remains consistent and provides good yields of the desired product. This method is a robust and well-documented procedure suitable for laboratory and potentially larger-scale synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, a pyridine ring functionalized with a methyl and a nitro group, confer specific physicochemical properties that are crucial for its behavior in biological systems. The pyridine core is a common motif in many pharmaceuticals, and the electron-withdrawing nitro group, along with the methyl group, significantly influences the molecule's reactivity, basicity, and lipophilicity. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing novel bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential metabolic fate.

Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below, providing a quantitative basis for its molecular profile.

| Property | Value | Reference |

| CAS Number | 18699-87-1 | [1][2] |

| Molecular Formula | C₆H₆N₂O₂ | [2][3] |

| Molecular Weight | 138.12 g/mol | [3] |

| Appearance | Yellow liquid or crystals | [3] |

| Melting Point | 32-33 °C | [3][4] |

| Boiling Point | 86 °C at 5 mmHg | [3][4] |

| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 1.92 ± 0.10 (Predicted) | [4] |

| logP | 1.1 (Predicted) | [3] |

| Solubility | Soluble in Methanol | [4] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are generalized protocols that can be adapted for this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a 2-chloro-3-nitropyridine with a methylating agent. One established method utilizes diethyl malonate.[5][6]

Procedure:

-

Preparation of the Malonic Ester Anion: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of a suitable base like potassium carbonate (K₂CO₃) is made in an anhydrous solvent such as tetrahydrofuran (THF). Diethyl malonate is then added dropwise to this suspension to generate the malonic ester anion in situ.[5][6]

-

Nucleophilic Aromatic Substitution: A solution of 2-chloro-3-nitropyridine in anhydrous THF is added to the reaction mixture. The reaction proceeds via nucleophilic aromatic substitution, where the malonic ester anion displaces the chloride ion. The reaction is typically stirred at room temperature or with gentle heating to ensure completion.[5][6]

-

Hydrolysis and Decarboxylation: After the substitution reaction is complete, the resulting intermediate is not isolated. The reaction mixture is subjected to acidic hydrolysis and decarboxylation by adding an aqueous acid, such as sulfuric acid, and heating. This process removes the ester groups and one of the carboxyl groups, yielding the desired this compound.[5]

-

Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted to be neutral or slightly basic. The product is then extracted with an organic solvent. The combined organic layers are dried and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by techniques such as column chromatography or distillation.

Determination of pKa (Potentiometric Titration)

The pKa, a measure of the acidity of the pyridinium ion, can be determined by potentiometric titration.

Procedure:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is protonated, which corresponds to the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is a classical approach for its determination.

Procedure:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.

-

Sample Addition: A known amount of this compound is dissolved in the aqueous or organic phase.

-

Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the compound between the two immiscible liquids. The funnel is then left to stand to allow for complete phase separation.

-

Concentration Measurement: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

Aqueous solubility is a fundamental property influencing bioavailability.

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water or a relevant buffer in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid any solid particles in the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method like HPLC or UV-Vis spectroscopy. This concentration represents the aqueous solubility of the compound.

Reactivity and Stability

This compound exhibits reactivity characteristic of a pyridine ring bearing an electron-withdrawing nitro group. The nitro group deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNA_r_), particularly at positions ortho and para to the nitro group. The methyl group at the 2-position can also influence reactivity, for instance, by undergoing condensation reactions. The compound is generally stable under standard laboratory conditions but should be stored under an inert atmosphere to prevent potential degradation.[4][5]

Potential Metabolic Pathways

A potential metabolic pathway for this compound could involve the following steps:

-

Nitroreduction: The nitro group can be reduced by nitroreductases to a nitroso, hydroxylamino, and ultimately an amino group. This is a common metabolic pathway for nitroaromatic compounds and can lead to the formation of reactive intermediates.[7]

-

Ring Hydroxylation: The pyridine ring can undergo hydroxylation, catalyzed by cytochrome P450 enzymes. The position of hydroxylation can be influenced by the existing substituents.

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

-

Conjugation: The resulting hydroxylated or amino metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.

The microbial metabolism of pyridine derivatives is known to proceed through various pathways, often initiated by hydroxylation of the ring.[8][9]

Visualizations

Caption: Workflow for the assessment of physicochemical properties.

Caption: Potential metabolic pathway of this compound.

References

- 1. scribd.com [scribd.com]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. youtube.com [youtube.com]

- 4. pKa values in organic chemistry – Making maximum use of the available data | Semantic Scholar [semanticscholar.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-3-nitropyridine (CAS: 18699-87-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-nitropyridine (CAS: 18699-87-1), a key heterocyclic intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides established synthesis protocols, and explores its reactivity. Safety and handling information are also included. While direct biological activity and specific signaling pathway involvement for the title compound are not extensively documented in publicly available literature, its role as a versatile building block for bioactive molecules is well-established. This guide aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a pale yellow liquid or crystalline solid at room temperature.[1] It is characterized by the presence of a pyridine ring substituted with a methyl group at the 2-position and a nitro group at the 3-position. These functional groups are pivotal to its chemical reactivity and utility as a synthetic intermediate.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18699-87-1 | [1][2] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| Molecular Weight | 138.13 g/mol | [1] |

| Appearance | Pale yellow liquid or powder to lump | [1][3] |

| Melting Point | 30-35 °C | [1] |

| Boiling Point | 86 °C @ 5 mmHg | [3] |

| Purity | ≥ 98% (HPLC) | [1] |

| Solubility | Soluble in Methanol | [3] |

| Storage Temperature | 0-8 °C, under inert gas (Nitrogen or Argon) | [1][3] |

Spectral Data

Table 2: Predicted Spectral Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl protons and three aromatic protons on the pyridine ring. The electron-withdrawing nitro group would likely shift the adjacent protons downfield. |

| ¹³C NMR | Six distinct signals for the six carbon atoms, including the methyl carbon and the five carbons of the pyridine ring. The carbon bearing the nitro group would be significantly deshielded. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and methyl group, C=C and C=N stretching of the pyridine ring, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ respectively).[4] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (138.13). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the methyl group (CH₃). |

Synthesis Protocols

The most commonly reported synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine.[5][6]

Synthesis from 2-Chloro-3-nitropyridine via Malonic Ester

This two-step method utilizes the high reactivity of 2-chloro-3-nitropyridine towards nucleophiles.[5][6]

Experimental Protocol:

-

Formation of the Malonic Ester Adduct: In a suitable reaction vessel, 2-chloro-3-nitropyridine is reacted with a malonic ester anion. The anion is typically generated in situ from diethyl malonate and a base such as potassium carbonate in an anhydrous solvent like tetrahydrofuran (THF).[5][6] The reaction proceeds smoothly to yield the substituted malonic ester.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then subjected to acidic hydrolysis and decarboxylation without prior purification. This is typically achieved by heating in aqueous sulfuric acid.[5] Following the reaction, the mixture is neutralized and the product, this compound, is extracted and purified.

A variation of this protocol using sodium metal and diethyl malonate in toluene has also been reported.[7]

Synthesis of this compound from 2-Chloro-3-nitropyridine.

Reactivity and Potential Applications

This compound is a versatile building block in organic synthesis, primarily due to the reactivity conferred by the nitro and methyl groups on the electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution. The nitro group itself can act as a leaving group in reactions with strong nucleophiles, such as thiolates.[8][9] This reactivity allows for the introduction of various functional groups at the 3-position, a key strategy in the synthesis of diverse heterocyclic compounds.

Nucleophilic Aromatic Substitution on this compound.

Condensation Reactions

The methyl group at the 2-position is activated by the adjacent ring nitrogen and the nitro group, making its protons acidic. This allows for condensation reactions with aldehydes to form 2-styryl-3-nitropyridine derivatives.[5] These vinylpyridines are valuable intermediates for further functionalization.

Applications in Drug Discovery and Agrochemicals

Biological Activity

There is a lack of specific data on the biological activity of this compound itself in the reviewed literature. Its primary role is as a synthetic intermediate for the creation of more complex molecules with potential biological activities.[1][10] The broader class of nitropyridine derivatives has been investigated for various therapeutic applications, but this activity is highly dependent on the other substituents on the pyridine ring.

Signaling Pathways

No information regarding the direct interaction of this compound with specific signaling pathways has been found in the surveyed scientific literature. Its utility in drug development stems from its ability to be chemically modified to create a diverse range of compounds that may target various biological pathways.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: Hazard and Precautionary Information

| Category | Information | Reference |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, and appropriate respiratory protection should be worn. | [12] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | [12] |

| Incompatible Materials | Strong oxidizing agents. | [12] |

Conclusion

This compound (CAS: 18699-87-1) is a valuable and versatile intermediate in organic synthesis with significant applications in the development of pharmaceuticals and agrochemicals. Its well-defined synthesis routes and predictable reactivity make it an important tool for medicinal and synthetic chemists. While direct biological data for the title compound is limited, its utility as a scaffold for generating diverse and potentially bioactive molecules is clear. Researchers using this compound should adhere to strict safety protocols due to its hazardous nature. This guide provides a foundational understanding of this compound to support its effective and safe use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound CAS#: 18699-87-1 [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.ie [fishersci.ie]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Methyl-3-nitropyridine. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted data derived from analogous compounds and fundamental spectroscopic principles. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the analysis of closely related compounds, including substituted pyridines and nitroaromatics, as well as established empirical rules and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~8.2 - 8.4 | dd | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |

| H-5 | ~7.4 - 7.6 | dd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5 |

| H-6 | ~8.6 - 8.8 | dd | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5 |

| 2-CH₃ | ~2.6 - 2.8 | s | - |

Note: Predicted values are for a standard deuterated solvent such as CDCl₃ and are referenced to TMS at 0.00 ppm. Actual experimental values may vary based on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 162 |

| C-3 | ~148 - 152 |

| C-4 | ~135 - 138 |

| C-5 | ~123 - 126 |

| C-6 | ~150 - 153 |

| 2-CH₃ | ~23 - 26 |

Note: Predicted values are for a standard deuterated solvent such as CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2980 - 2850 | C-H stretch (methyl) | Medium |

| 1600 - 1570 | C=C stretch (aromatic ring) | Medium-Strong |

| 1540 - 1500 | Asymmetric NO₂ stretch | Strong |

| 1480 - 1440 | C=C stretch (aromatic ring) | Medium-Strong |

| 1360 - 1340 | Symmetric NO₂ stretch | Strong |

| 850 - 750 | C-H out-of-plane bend (aromatic) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system.

-

π → π transitions:* Strong absorption bands are anticipated in the range of 200-280 nm.

-

n → π transition:* A weaker absorption band, characteristic of the nitro group, is expected at a longer wavelength, likely in the 300-350 nm region.

The exact position and intensity of these bands will be influenced by the solvent used for the analysis.

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Spectral Width: 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Data Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K (25 °C).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to determine the chemical shifts of all signals.

IR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) method is a convenient technique for solid samples.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

After analysis, clean the crystal thoroughly.

UV-Vis Spectroscopy Protocol

-

Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration. From this, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (generally below 1.5).

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Record the spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

Identify the wavelength of maximum absorbance (λmax) for each peak.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Experimental workflow for FT-IR spectroscopy using the ATR method.

Crystal Structure of 2-Methyl-3-nitropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Methyl-3-nitropyridine derivatives, a class of compounds of significant interest in pharmaceutical and materials science. This document outlines the crystallographic parameters of representative derivatives, details the experimental protocols for their synthesis and structural determination, and explores their potential biological significance through the lens of a key signaling pathway.

Introduction

This compound derivatives are a versatile class of heterocyclic compounds built upon a pyridine core. The presence of both a methyl and a nitro group on the pyridine ring creates a unique electronic and steric environment, making these compounds valuable precursors and active agents in various fields. In medicinal chemistry, nitropyridine derivatives are recognized as important intermediates in the synthesis of bioactive molecules, including potential kinase inhibitors for cancer therapy. Their structural characteristics, particularly the planarity and intermolecular interactions, are crucial for their biological activity and material properties. This guide focuses on the detailed crystal structure analysis of these derivatives to provide a foundational understanding for researchers in drug discovery and materials science.

Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for two representative this compound derivatives: 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-nitro-6-methylpyridine.[1]

Table 1: Crystallographic Data for 2-N-phenylamino-3-nitro-4-methylpyridine [1]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁N₃O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.245(2) |

| b (Å) | 8.623(3) |

| c (Å) | 9.324(3) |

| α (°) | 81.12(3) |

| β (°) | 79.23(3) |

| γ (°) | 72.34(3) |

| Volume (ų) | 540.3(3) |

| Z | 2 |

| Molecules per unit cell | Two |

Molecular Geometry Description: The conformation of the 2-N-phenylamino-3-nitro-4-methylpyridine molecule is not planar. The nitro group is slightly twisted in relation to the plane of the pyridine ring, and there is a dihedral angle between the pyridine and phenyl rings.[1]

Table 2: Crystallographic Data for 2-N-phenylamino-3-nitro-6-methylpyridine [1]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.432(2) |

| b (Å) | 14.567(4) |

| c (Å) | 10.432(3) |

| β (°) | 106.34(3) |

| Volume (ų) | 1084.2(5) |

| Z | 4 |

| Molecules per unit cell | Four |

Molecular Geometry Description: Similar to its isomer, the 2-N-phenylamino-3-nitro-6-methylpyridine molecule is also non-planar. The nitro group is twisted relative to the pyridine ring, and a dihedral angle exists between the pyridine and phenyl rings.[1]

Experimental Protocols

Synthesis of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine Derivatives

The synthesis of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives can be achieved through a multi-step process starting from the corresponding 2-amino-methylpyridine. The general procedure involves nitration, conversion to a 2-chloro derivative, and subsequent reaction with an appropriate amine.

Materials:

-

2-amino-4-methylpyridine or 2-amino-6-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Phosphorus Oxychloride (POCl₃)

-

Phenylamine

-

Appropriate solvents (e.g., dichloromethane, ethanol)

-

Sodium Hydroxide (NaOH) solution

-

Crushed Ice

-

Distilled Water

Procedure:

-

Nitration: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the acid to 0°C using an ice bath. Slowly add the starting 2-amino-methylpyridine portion-wise, ensuring the temperature remains below 5°C. A mixture of concentrated nitric and sulfuric acids is then added dropwise while maintaining the low temperature. The reaction is allowed to proceed for a specified time before being quenched by pouring it onto crushed ice.

-

Chlorination: The nitrated intermediate is then converted to the 2-chloro derivative. This is typically achieved by reacting the 2-hydroxy-methyl-nitropyridine with a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction mixture is heated to reflux for several hours. After completion, the excess POCl₃ is removed, and the residue is carefully quenched with ice water.

-

Amination: The final step involves the nucleophilic substitution of the chlorine atom with an amine. The 2-chloro-methyl-nitropyridine derivative is reacted with phenylamine in a suitable solvent. The reaction mixture is heated, and upon completion, the product is isolated by extraction and purified by recrystallization.

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., hexane/methylene chloride).

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a CCD area detector.

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Procedure:

-

Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles.

-

Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement includes checking for and, if necessary, modeling any disorder.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound derivatives.

Caption: General workflow for the synthesis and structural analysis.

Potential Signaling Pathway: JAK-STAT Inhibition

This compound derivatives are being investigated as kinase inhibitors. One of the key signaling pathways implicated in various diseases, including cancer and inflammatory disorders, is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. Certain nitropyridine derivatives have shown potential to inhibit JAK2, a critical enzyme in this pathway.

Caption: The JAK-STAT signaling pathway and potential inhibition.

Conclusion

The crystal structures of 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-nitro-6-methylpyridine reveal key structural features that are fundamental to understanding their chemical and physical properties. The non-planar conformations and intermolecular interactions observed in the solid state are critical for their potential applications. The detailed experimental protocols provided in this guide offer a reproducible methodology for the synthesis and structural characterization of these and similar derivatives. Furthermore, the exploration of their potential role as inhibitors of the JAK-STAT signaling pathway highlights their relevance in drug discovery and development. This comprehensive guide serves as a valuable resource for researchers working with this compound derivatives, providing the necessary structural and methodological information to advance their research.

References

Theoretical and Computational Insights into 2-Methyl-3-nitropyridine: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Methyl-3-nitropyridine, a significant heterocyclic compound with applications in pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the molecule's structural, spectroscopic, and electronic properties.

Molecular Structure and Synthesis

This compound is a derivative of pyridine, an important heterocyclic motif found in numerous natural products and medicinal compounds.[2] The introduction of a nitro group into the pyridine ring enhances its functionalization capabilities, making it a versatile intermediate in organic synthesis.[2]

Synthesis: The synthesis of this compound can be achieved through various routes. A common method involves the reaction of 2-chloro-3-nitropyridines with diethyl malonate, followed by acidic hydrolysis and decarboxylation.[2] Another approach utilizes the nitration of substituted pyridine rings through electrophilic aromatic substitution.[1]

A generalized workflow for the synthesis and subsequent computational analysis is depicted below.

Computational and Experimental Protocols

Detailed theoretical and experimental studies are crucial for understanding the properties of this compound. The following protocols are based on methodologies reported for similar pyridine derivatives.

Computational Methodology

Quantum chemical calculations are typically performed using Density Functional Theory (DFT), which has been shown to provide reliable results for molecular properties.[3]

-

Software: Gaussian 09 or similar quantum chemistry software packages are commonly used.[3][4]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its balance of accuracy and computational cost.[3][4]

-

Basis Set: Pople-style basis sets such as 6-311G(d,p) or 6-311++G(d,p) are standard for geometry optimization and vibrational frequency calculations, providing a good description of electron distribution.[4][5]

-

Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation. The absence of imaginary frequencies in the vibrational analysis confirms that a true minimum has been reached.[4]

-

NBO Analysis: Natural Bond Orbital (NBO) analysis is performed to investigate intramolecular charge transfer and hyperconjugative interactions.[4]

-

TD-DFT: Time-Dependent DFT (TD-DFT) is used to simulate the UV-Visible absorption spectrum and study electronic transitions.[4]

Experimental Spectroscopy

-

FT-IR and FT-Raman Spectroscopy: Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra are recorded to identify the vibrational modes of the molecule. FT-IR spectra are often measured in the 4000-400 cm⁻¹ range, while FT-Raman spectra are typically recorded between 4000-100 cm⁻¹.[4]

-

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are used to elucidate the chemical environment of the hydrogen and carbon atoms. The Gauge-Including Atomic Orbital (GIAO) method is often used for theoretical chemical shift calculations.[5]

-

UV-Vis Spectroscopy: UV-Visible absorption spectroscopy is conducted to study the electronic transitions. The spectra are typically recorded in a suitable solvent like ethanol.[4]

Spectroscopic Analysis

The vibrational frequencies of this compound and related compounds have been investigated both experimentally and theoretically. The assignments are based on the potential energy distribution (PED).

Table 1: Selected Vibrational Frequencies (cm⁻¹) for Methyl-Nitropyridine Derivatives

| Vibrational Mode | 2-Amino-3-methyl-5-nitropyridine (Experimental FT-IR)[4] | 2-Amino-3-methyl-5-nitropyridine (Calculated, B3LYP/cc-pVTZ)[4] | 2-Hydroxy-5-methyl-3-nitropyridine (Calculated, B3LYP/6-311G(3d,2p))[3] |

| N-H Stretching (Amino) | 3428, 3318 | 3557, 3444 | - |

| C-H Stretching (Aromatic) | 3100 | 3107-3068 | ~3100 |

| C-H Stretching (Methyl) | 2975, 2921 | 3001, 2945 | 2932-2935 (Symmetric), 2981-3005 (Asymmetric)[6] |

| NO₂ Asymmetric Stretching | 1572 | 1577 | ~1570 |

| NO₂ Symmetric Stretching | 1348 | 1350 | ~1350 |

| C-N Stretching | 1298 | 1300 | - |

| C-NO₂ Stretching | 835 | 838 | ~840 |

Note: Data for this compound is supplemented with data from closely related structures due to the limited availability of comprehensive studies on the exact target molecule.

Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. These properties are often investigated using computational methods.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and chemical reactivity.[7] A smaller energy gap suggests that the molecule is more reactive.[8]

The logical relationship for determining molecular reactivity based on the HOMO-LUMO gap is illustrated below.

Table 2: Calculated Electronic Properties of Related Nitropyridine Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Amino-3-methyl-5-nitropyridine[4] | B3LYP/cc-pVTZ | -6.34 | -2.45 | 3.89 |

| Quinoline (Benzo[b]pyridine)[9] | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |

| 2-Amino-3-nitropyridine[5] | B3LYP/6-311++G(d,p) | -6.91 | -2.53 | 4.38 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. The different colors on the MEP surface represent different electrostatic potential values. Red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular interactions, such as charge delocalization and hyperconjugation. The stabilization energies (E²) associated with the interaction between donor (i) and acceptor (j) orbitals are calculated. A higher E² value indicates a stronger interaction. For nitropyridine derivatives, significant interactions often involve the lone pairs of the nitrogen and oxygen atoms and the π* orbitals of the aromatic ring.

Non-Linear Optical (NLO) Properties

Organic molecules with large hyperpolarizabilities are of interest for their potential applications in non-linear optics.[10] The first-order hyperpolarizability (β₀) is a key parameter for NLO activity. Computational studies can predict these properties. Pyridine derivatives with electron-donating and electron-withdrawing groups can exhibit significant NLO responses. The nitro group (electron-withdrawing) and the methyl group (weakly electron-donating) in this compound suggest it may possess NLO properties.

Conclusion

The theoretical and computational study of this compound provides valuable insights into its molecular structure, vibrational signatures, electronic properties, and potential for NLO applications. DFT calculations, in conjunction with experimental spectroscopic data, offer a powerful approach to characterizing this important molecule. This guide summarizes the key methodologies and findings that are essential for researchers working with this compound and its derivatives in the fields of medicinal chemistry and materials science. Further dedicated studies on this compound are warranted to fully elucidate its properties and potential applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. staff.najah.edu [staff.najah.edu]

- 6. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irjweb.com [irjweb.com]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 10. Linear- and nonlinear-optical properties of 2-cyclooctylamino-5-nitropyridine [opg.optica.org]

A Technical Guide to the Solubility and Stability of 2-Methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-nitropyridine is a key heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its efficacy in synthesis, formulation, and biological activity is fundamentally linked to its solubility and stability. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. While quantitative data in the public domain is limited, this document consolidates available information, outlines detailed experimental protocols for its determination, and presents logical frameworks for understanding its chemical behavior.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is essential for predicting its behavior. The presence of a polar nitro group and a basic pyridine nitrogen, combined with a nonpolar methyl group, governs its interactions in various systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18699-87-1 | [1] |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [2] |

| Appearance | Light yellow to brown powder or lump | [3][4] |

| Melting Point | 32-35 °C | [1][3] |

| Boiling Point | 86 °C / 5 mmHg | [2] |

| Predicted pKa | 1.92 ± 0.10 | [3] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8 °C | [3] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation.

Qualitative and Predicted Solubility

Direct quantitative solubility data is sparse in published literature. However, based on its chemical structure and available qualitative information, a solubility profile can be predicted.

-

Known Solubility : The compound is reported to be soluble in Methanol .[3]

-

Predicted Solubility :

-

Polar Protic Solvents (e.g., Ethanol, Isopropanol) : Good solubility is expected due to the potential for hydrogen bonding with the nitrogen atoms of the pyridine ring and the nitro group.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO) : Good solubility is anticipated due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane) : Lower solubility is expected. While the pyridine ring offers some aromatic interaction, the highly polar nitro group will limit solubility in non-polar media.

-

Aqueous Solubility : Due to the basicity of the pyridine nitrogen (predicted pKa ~1.92), it will exhibit pH-dependent solubility. It is expected to be more soluble in acidic aqueous solutions where it can form a protonated, more polar salt. Its solubility in neutral water is likely low.

-

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, standardized experimental protocols should be followed.

Protocol 1: Qualitative Solubility Classification

This method rapidly categorizes the compound's solubility, providing a basis for solvent selection in other applications.

-

Preparation : Add approximately 25 mg of this compound to a test tube.

-

Solvent Addition : Add 0.75 mL of the test solvent (e.g., water, 5% HCl, 5% NaOH, methanol, hexane) in portions, shaking vigorously after each addition.

-

Observation : Visually determine if the compound has completely dissolved.

-

Classification : Classify the compound based on its solubility in the sequence of solvents, which can indicate the presence of acidic or basic functional groups.

Protocol 2: Quantitative Solubility by Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.[5][6]

-

Sample Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration : Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][6]

-

Phase Separation : After equilibration, allow the vials to stand, letting undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling : Carefully withdraw an aliquot from the clear, supernatant layer. To avoid aspirating solid particles, filtration through a 0.45 µm filter is recommended.[7]

-

Quantification : Dilute the aliquot appropriately and determine the concentration of this compound using a validated stability-indicating analytical method, such as RP-HPLC with UV detection.[5][7]

-

Calculation : The solubility is reported as the determined concentration (e.g., in mg/mL or µg/mL).

Stability Profile and Degradation

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential impurities in pharmaceutical preparations.[8]

Intrinsic Stability and Predicted Degradation Pathways

The stability is influenced by its functional groups. The nitro group makes the pyridine ring electron-deficient and susceptible to nucleophilic attack, while the pyridine nitrogen can be oxidized. Recommended storage at 2-8°C under an inert atmosphere suggests sensitivity to temperature and/or oxidation.[3]

Potential Degradation Pathways:

-

Hydrolysis : Susceptibility to acid- and base-catalyzed hydrolysis should be evaluated, although the pyridine ring itself is generally stable.

-

Oxidation : The pyridine nitrogen is susceptible to oxidation, potentially forming the corresponding N-oxide. The methyl group could also be oxidized under harsh conditions.

-

Photodegradation : Aromatic nitro compounds are often photolabile. Exposure to light, particularly UV, may induce degradation.[8]

-

Reduction : The nitro group is readily reducible to an amino group (2-amino-3-methylpyridine), a common transformation in synthesis that could also occur as a degradation pathway under reducing conditions.

-

Nucleophilic Substitution : The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, especially with strong nucleophiles like thiols.[9][10]

Experimental Protocol: Forced Degradation Study

A forced degradation (stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method, as mandated by ICH guidelines.[8][11] The goal is to achieve 5-20% degradation of the active ingredient.[12][13]

Protocol 3: Forced Degradation Study

-

Stock Solution Preparation : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.[14]

-

Stress Conditions : Expose the stock solution to the following conditions in parallel with a control sample stored at 2-8°C in the dark.

-

Acid Hydrolysis : Add 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2 to 24 hours).[15][16]

-

Base Hydrolysis : Add 0.1 M NaOH and heat at 60-80°C for a defined period. Neutralize the samples before analysis.[15][16]

-

Oxidative Degradation : Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[15]

-

Thermal Degradation : Heat the solution (and a solid sample) at a temperature above accelerated stability testing conditions (e.g., 80°C).[8]

-

Photostability : Expose the solution (and a solid sample) to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines. A dark control should be run concurrently.[8]

-

-

Sample Analysis : At appropriate time points, withdraw samples from each stress condition.

-

Analytical Method : Analyze all samples using a developed and validated stability-indicating RP-HPLC method. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.[17][18][19] The method must be able to separate the parent peak from all degradation product peaks.

-

Data Evaluation :

-

Determine the percentage of degradation for the parent compound.

-

Perform peak purity analysis (e.g., using a PDA detector) to ensure the parent peak is not co-eluting with any degradants.

-

Identify and characterize major degradation products, potentially using LC-MS.[20]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 18699-87-1 [m.chemicalbook.com]

- 4. This compound | 18699-87-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ijcrt.org [ijcrt.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. ijrpp.com [ijrpp.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. nveo.org [nveo.org]

- 20. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to the Fundamental Reactivity of the 2-Methyl-3-nitropyridine Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methyl-3-nitropyridine scaffold is a pivotal structural motif in medicinal chemistry and materials science, offering a versatile platform for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the fundamental reactivity of this ring system. Key transformations, including nucleophilic aromatic substitution (SNAr), reactions involving the activated methyl group, reduction of the nitro functionality, and electrophilic substitution, are discussed in detail. This document aims to serve as a valuable resource by presenting quantitative data in structured tables, providing detailed experimental protocols for key reactions, and illustrating reaction pathways and workflows through Graphviz diagrams.

Core Reactivity Principles

The reactivity of the this compound ring system is governed by the interplay of the electron-withdrawing nitro group and the pyridine nitrogen, which collectively render the ring electron-deficient. This electronic profile dictates the primary modes of reactivity:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further accentuated by the strongly electron-withdrawing nitro group at the 3-position, makes the ring susceptible to attack by nucleophiles. The nitro group itself can act as a leaving group in reactions with certain nucleophiles, a somewhat uncommon but well-documented reactivity pattern for this system.[1]

-

Acidity of the Methyl Group: The protons of the 2-methyl group exhibit enhanced acidity due to the inductive effect of the pyridine nitrogen and the nitro group.[2] This facilitates deprotonation and subsequent condensation reactions with electrophiles, most notably aldehydes.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key synthetic handle for further functionalization and the introduction of diverse substituents.

-

Electrophilic Aromatic Substitution: While the electron-deficient nature of the ring generally disfavors electrophilic attack, such reactions can be achieved under forcing conditions. The directing effects of the existing substituents play a crucial role in determining the regiochemical outcome.

Synthesis of the this compound Core

A common and reliable method for the synthesis of 2-methyl-3-nitropyridines involves a two-step process starting from the corresponding 2-chloro-3-nitropyridine.[2][3]

Experimental Protocol: Synthesis of this compound[3]

-

To a stirred suspension of sodium hydride (60% in mineral oil, 20 mmol) in anhydrous tetrahydrofuran (THF, 30 mL), add diethyl malonate (10 mmol) dropwise.

-

Stir the suspension for 15 minutes at room temperature until hydrogen evolution ceases.

-

Add a solution of the corresponding 2-chloro-3-nitropyridine (10 mmol) in THF (20 mL).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Pour the reaction mixture into water (200 mL) and acidify to pH 3 with concentrated HCl.

-

Extract the aqueous layer with chloroform (CHCl3) and evaporate the solvent from the combined organic layers.

-

Add 50% aqueous sulfuric acid (H2SO4, 30 mL) to the residue and heat the mixture to reflux to effect hydrolysis and decarboxylation.

-

After cooling, neutralize the reaction mixture and extract the product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

The this compound system readily undergoes nucleophilic aromatic substitution, particularly with soft nucleophiles like thiolates.[2] The nitro group at the 3-position can be displaced, which is a key reactivity feature.

Quantitative Data: Nucleophilic Substitution of Nitro Group by Thiolate Anions

| Substrate | Nucleophile (R-SH) | Product | Yield (%) |

| 2-Methyl-3,5-dinitropyridine | Benzylthiol | 2-Methyl-3-(benzylthio)-5-nitropyridine | 85 |

| 2-Methyl-3,5-dinitropyridine | 4-Chlorobenzylthiol | 2-Methyl-3-((4-chlorobenzyl)thio)-5-nitropyridine | 82 |

| 2-Methyl-3,5-dinitropyridine | Thiophenol | 2-Methyl-5-nitro-3-(phenylthio)pyridine | 75 |

Data sourced from[4].

Experimental Protocol: Nucleophilic Substitution with Thiols

-

To a solution of the this compound derivative (5 mmol) in dimethylformamide (DMF), add the corresponding thiol (5.5 mmol) and potassium carbonate (K2CO3, 10 mmol).

-

Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reactions of the Methyl Group: Condensation Reactions

The activated methyl group at the 2-position can be deprotonated and undergo condensation with aromatic aldehydes in the presence of a base catalyst, such as piperidine, to yield 2-styryl-3-nitropyridines.[2] This reaction provides a metal-free alternative to cross-coupling reactions.

Quantitative Data: Condensation of 2-Methyl-3-nitropyridines with Aromatic Aldehydes

| This compound Derivative | Aldehyde (ArCHO) | Product | Yield (%) |

| 2-Methyl-3,5-dinitropyridine | Benzaldehyde | 2-(2-Phenylvinyl)-3,5-dinitropyridine | 92 |

| 2-Methyl-3,5-dinitropyridine | 4-Chlorobenzaldehyde | 2-(2-(4-Chlorophenyl)vinyl)-3,5-dinitropyridine | 95 |

| 2-Methyl-3,5-dinitropyridine | 4-Methoxybenzaldehyde | 2-(2-(4-Methoxyphenyl)vinyl)-3,5-dinitropyridine | 90 |

| 2-Methyl-3,5-dinitropyridine | 4-(Dimethylamino)benzaldehyde | 2-(2-(4-(Dimethylamino)phenyl)vinyl)-3,5-dinitropyridine | 88 |

Data sourced from[4].

Experimental Protocol: Condensation with Aromatic Aldehydes[3]

-

To a solution of the corresponding this compound (5 mmol) in toluene (30 mL), add the aromatic aldehyde (5 mmol) and piperidine (50 μL).

-

Reflux the reaction mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction until water separation is complete.

-

Evaporate the solvent under reduced pressure.

-

Triturate the residue with cold ethanol (20 mL).

-

Filter off the resulting precipitate and air-dry to obtain the product.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent synthetic possibilities. Catalytic hydrogenation is a common and efficient method for this conversion.[5]

Quantitative Data: Reduction of this compound

| Substrate | Reducing Agent/Catalyst | Solvent | Product | Yield (%) |

| This compound | 10% Pd/C, H₂ (0.5 MPa) | Methanol | 2-Methylpyridin-3-amine | 94 |

Data sourced from[5].

Experimental Protocol: Catalytic Hydrogenation of this compound[5]

-

Dissolve this compound (0.1 mol) in methanol.

-

Add 10% palladium on carbon (Pd/C) catalyst (0.1 g).

-

Carry out the reaction in an autoclave under a hydrogen pressure of 0.5 MPa.

-

Heat the reaction mixture to 20-40 °C and stir for 15 hours.

-

Monitor the reaction to completion using thin-layer chromatography.

-

After cooling to room temperature, filter the reaction mixture through diatomaceous earth to remove the catalyst.

-

Wash the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain 2-methylpyridin-3-amine.

Electrophilic Aromatic Substitution

Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution on this compound is challenging and requires forcing conditions. The regioselectivity is directed by the existing substituents. The nitro group is a meta-director, while the methyl group is an ortho-, para-director. The pyridine nitrogen deactivates the ring, particularly at the 2-, 4-, and 6-positions.

Nitration

Further nitration of this compound is expected to be difficult. If it occurs, the incoming nitro group would likely be directed to the 5-position, which is meta to the existing nitro group and para to the methyl group.

Halogenation

Halogenation, such as bromination with N-bromosuccinimide (NBS), can proceed via a radical mechanism on the methyl group under appropriate conditions (e.g., with a radical initiator). Electrophilic bromination on the ring would be disfavored but, if achieved, would likely occur at the 5-position.

Spectroscopic Data

1H NMR Spectroscopy

The 1H NMR spectrum of this compound would be expected to show three aromatic protons and a singlet for the methyl group. The aromatic protons would appear as a complex multiplet, with the proton at C6 being the most downfield due to its proximity to the nitrogen atom. The methyl group protons would appear as a singlet in the upfield region.

13C NMR Spectroscopy

The 13C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the nitro group (C3) and the carbons adjacent to the nitrogen (C2 and C6) would be significantly deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Strong bands corresponding to the asymmetric and symmetric stretching of the nitro group are expected in the regions of 1520-1560 cm-1 and 1340-1360 cm-1, respectively. C-H stretching vibrations of the aromatic ring and the methyl group will appear around 3000-3100 cm-1 and 2850-2960 cm-1, respectively. C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm-1 region.

Conclusion

The this compound ring system possesses a rich and versatile reactivity profile. Its electron-deficient nature allows for efficient nucleophilic aromatic substitution, while the activated methyl group provides a handle for carbon-carbon bond formation. The nitro group can be readily transformed into an amino group, opening avenues for further derivatization. While electrophilic substitution is challenging, it can be achieved under specific conditions. This guide provides a foundational understanding of the core reactivity of this important heterocyclic scaffold, offering valuable insights and practical protocols for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. 2-Chloro-3-methyl-5-nitropyridine(22280-56-4) 13C NMR [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 18699-87-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic and Optical Properties of 2-Methyl-3-nitropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and optical properties of 2-Methyl-3-nitropyridine and its derivatives. This class of compounds is of significant interest due to its versatile applications in materials science, optoelectronics, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document details their synthesis, photophysical characteristics, and the experimental and computational methodologies used for their characterization.

Core Concepts: Electronic and Optical Properties

The electronic and optical properties of this compound derivatives are governed by their molecular structure, particularly the interplay between the electron-withdrawing nitro group and the pyridine ring, along with the nature of substituents at various positions. These properties, including light absorption, emission, and redox behavior, are critical for their application in functional materials and as biological probes.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often begins with commercially available precursors like 2-chloro-3-nitropyridine. A common synthetic route involves the reaction with a malonic ester anion, followed by hydrolysis and decarboxylation to yield the this compound core.[3] Further functionalization, for instance, to create 2-styryl-3-nitropyridines, can be achieved through condensation reactions with various aromatic aldehydes.[3][4]

Quantitative Data on Electronic and Optical Properties

The following tables summarize key quantitative data for a selection of this compound derivatives, compiled from various research articles. These parameters are crucial for understanding the structure-property relationships within this class of compounds.

Table 1: Electronic Properties of this compound Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 2-N-Phenylamino-3-nitro-4-methylpyridine | - | - | 3.13 | [1] |

| 2-N-Phenylamino-3-nitro-6-methylpyridine | - | - | 3.16 | [1] |

| 2-amino-3-nitropyridine | - | - | - | [5][6] |

| 2-amino-3-methyl-5-nitropyridine | - | - | - | [7] |

Table 2: Optical Properties of this compound Derivatives

| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |

| (E)-4-(2-(3,5-Dinitropyridin-2-yl)vinyl)-N,N-dimethylaniline (4b) | MeCN | 302, 509 | 13,500, 42,800 | - | - | - | [8] |

| (E)-2-((4-Chlorophenyl)vinyl)-3,5-dinitropyridine (4a) | MeCN | 268, 368 | 15,800, 46,400 | - | - | - | [8] |

| (E)-2-((4-Methoxyphenyl)vinyl)-3,5-dinitropyridine (4c) | MeCN | 263, 397 | 16,200, 34,900 | - | - | - | [8] |

| 2-(3''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 390 | - | 540 | 0.14 | 150 | [9] |

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 398 | - | 540 | 0.05 | 142 | [9] |

| 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 442 | - | 604 | 0.006 | 162 | [9] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound derivatives. The following sections outline the key experimental protocols.

Synthesis of 2-Methyl-3,5-dinitropyridine

This procedure is adapted from the literature and provides a reliable method for synthesizing a key intermediate.[3]

-

Reaction Setup: A suspension of 2-chloro-3,5-dinitropyridine in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Reagent Addition: Diethyl malonate is added dropwise to a suspension of a suitable base (e.g., potassium carbonate) in anhydrous THF. This mixture is then added to the solution of 2-chloro-3,5-dinitropyridine.

-

Reaction and Workup: The reaction mixture is stirred at room temperature for several hours. After completion, the reaction is quenched with water and acidified. The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.

-